N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide
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Overview
Description
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring fused with a pyrimidine moiety, which is further substituted with a dimethylamino group and a methoxy group. The presence of these functional groups contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)-2-methoxypyrimidine with naphthalene-1-carboxylic acid, followed by amidation. The reaction conditions often require the use of catalysts such as 4-(dimethylamino)pyridine (DMAP) and reagents like di-tert-butyl dicarbonate (Boc2O) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Molecular oxygen, DMAP, benzyl bromide.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide has found applications in several scientific domains:
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or photophysical characteristics, such as in the development of fluorescent probes or advanced materials for electronic devices .
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22(2)16-15(11-19-18(21-16)24-3)20-17(23)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKCSEUYIVJTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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